1-[(1-Phenylcyclopropyl)methyl]piperazine
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Overview
Description
1-[(1-Phenylcyclopropyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a phenylcyclopropyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(1-Phenylcyclopropyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-[(1-Phenylcyclopropyl)methyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(1-Phenylcyclopropyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(1-Phenylcyclopropyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by modulating the permeability of the intestinal epithelium . This effect is achieved through its interaction with cellular membranes and proteins, leading to increased absorption of therapeutic agents.
Comparison with Similar Compounds
1-[(1-Phenylcyclopropyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methylpiperazine: This compound is used as a versatile building block in organic synthesis and has applications in the preparation of molecularly imprinted microspheres.
1-Phenylpiperazine: Known for its role as an intestinal permeation enhancer with minimal cytotoxicity.
1,4-Diazacyclohexane derivatives: These compounds are used in the preparation of strong anion-exchange stationary phases.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(1-phenylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)14(6-7-14)12-16-10-8-15-9-11-16/h1-5,15H,6-12H2 |
InChI Key |
UQGGRIRTIKQCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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